molecular formula C9H8N2O2 B580112 7-Methoxy-1,5-naphthyridin-2(1H)-one CAS No. 959615-59-9

7-Methoxy-1,5-naphthyridin-2(1H)-one

Katalognummer B580112
CAS-Nummer: 959615-59-9
Molekulargewicht: 176.175
InChI-Schlüssel: JIILCZQUUQHSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

  • Antiviral Activity : A study by Boros et al. (2009) found that derivatives of 7-Methoxy-1,5-naphthyridin-2(1H)-one, specifically 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one, showed potent antiviral activity, particularly against HIV. These compounds were effective in both enzyme inhibition and cellular assays, demonstrating low nanomolar IC50 values in HIV-integrase strand transfer assays (Boros et al., 2009).

  • Synthesis for Scale-Up : Research by Abele et al. (2014) on the synthesis of fluorinated naphthyridines, including 7-fluoro-2-methoxy-1,5-naphthyridine, emphasized the importance of introducing fluorine atoms for large-scale production. The study explored various synthetic routes, highlighting the efficiency of using fluorine gas for selective fluorination (Abele et al., 2014).

  • Cancer Research : Wang et al. (2013) investigated the 1,6-naphthyridine motif for its potential as a c-Met kinase inhibitor, a target in cancer therapy. They found that derivatives of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one exhibited potent inhibitory activity against c-Met kinase, offering insights into potential cancer treatments (Wang et al., 2013).

  • Methoxylation Studies : Zjawiony et al. (1997) conducted studies on methoxylation in the sampangine system, which includes the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one structure. Their research provided insights into the regioselectivity of nucleophilic substitution in this system, contributing to the understanding of chemical reactions involving naphthyridin-7-one derivatives (Zjawiony et al., 1997).

  • Chemical Sensing : Dai et al. (2018) developed a novel acridine-based sensor for the detection of Cu(II) ions, using a derivative of benzo[b][1,5]naphthyridin. This research highlights the application of naphthyridin derivatives in the field of chemical sensing, particularly for metal ion detection (Dai et al., 2018).

  • Antitumor Activity : Tian et al. (2014) synthesized benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, exhibiting significant in vitro and in vivo antitumor activities. This study indicates the potential of naphthyridin-7-one derivatives as effective antitumor agents (Tian et al., 2014).

  • Lung Cancer Research : Thilagam and Rajendran (2015) studied the anticancer property of 9-methoxy benzo[b][1,8] Naphthyridin-2(1H)-one against lung cancer. The compound showed strong binding against proteins responsible for lung cancer, demonstrating a considerable property against lung cancer in both in silico and in vitro analyses (Thilagam & Rajendran, 2015).

  • Synthesis of Isoaaptamine : Walz and Sundberg (2000) reported on the synthesis of isoaaptamine, a PKC inhibitor isolated from sponge, which includes the benzo[de][1,6]naphthyridin-9-ol structure. This research provides a method for synthesizing compounds structurally similar to isoaaptamine, contributing to pharmacological research (Walz & Sundberg, 2000).

Eigenschaften

IUPAC Name

7-methoxy-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILCZQUUQHSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727991
Record name 7-Methoxy-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,5-naphthyridin-2(1H)-one

CAS RN

959615-59-9
Record name 7-Methoxy-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.51 g of ethyl (2E)-3-(3-amino-5-methoxypyridin-2-yl)acrylate in 6 mL of methanol, 0.53 g of a 28% sodium methoxide/methanol solution was added at room temperature, and the mixture was heated under reflux while stirring for 2 hours 20 minutes. Thereto was added 0.53 g of a 28% sodium methoxide/methanol solution, and the mixture was heated under reflux while stirring for 1 hour 45 minutes. Thereto was further added 0.53 g of a 28% sodium methoxide/methanol solution, and the mixture was heated under reflux while stirring for 1 hour 15 minutes. The reaction mixture was cooled to room temperature, the solvent was then distilled off under reduced pressure, and the resultant residue was charged with ethyl acetate and water and adjusted to pH 7.2 with 1 mol/L hydrochloric acid. The solvent was distilled off under reduced pressure, and the solid was filtered off and washed with water and diethyl ether to obtain 0.25 g of 7-methoxy-1,5-naphthyridin-2(1H)-one as a light brown solid.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1.0 g of 2-chloro-5-methoxypyridin-3-amine, 0.82 mL of ethyl acrylate, 4.2 mL of triethylamine, and 0.16 g of bis(tri-tert-butylphosphine)palladium(0) were added, and the mixture was stirred at an external temperature of 150 to 160° C. for 6 hours in a sealed tube. The reaction mixture was cooled to room temperature and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with chloroform:methanol=100:0 to 90:10 to obtain 0.41 g of ethyl (2E)-3-(3-amino-5-methoxypyridin-2-yl)acrylate and 0.25 g of 7-methoxy-1,5-naphthyridin-2(1H)-one as light brown solids.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2,7-bis(methoxy)-1,5-naphthyridine (7.45 g, 39.210 mmol) stirred in glacial acetic acid (100 ml) at rt under argon, was treated with 33% HBr in acetic acid (100 ml). After stirring at rt for 18 h, the solvents were evaporated under reduced pressure (copious fumes of HBr were produced). The orange solid residue was stirred with water (ca. 250 ml) and the pH of the suspension was adjusted to ca. pH 6 by addition of solid sodium hydrogen carbonate. The mixture was then filtered and dried in a vacuum desiccator over P2O5 overnight to give 7-(methoxy)-1,5-naphthyridin-2(1H)-one as an off-white solid (5.958 g, 86%).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
3
Citations
KA Bobesh, J Renuka, RR Srilakshmi, S Yellanki… - Bioorganic & Medicinal …, 2016 - Elsevier
Recently numerous non-fluoroquinolone-based bacterial type II topoisomerase inhibitors from both the GyrA and GyrB classes have been reported as antibacterial agents. Inhibitors of …
Number of citations: 7 www.sciencedirect.com
KA Bobesh, J Renuka, VU Jeankumar, SK Shruti… - European Journal of …, 2014 - Elsevier
Bacterial DNA gyrase is a well-established and clinically validated target to develop novel antibacterial. Our effort was designated to search for synthetically better compounds with …
Number of citations: 9 www.sciencedirect.com
F Reck, DE Ehmann, TJ Dougherty, JV Newman… - Bioorganic & Medicinal …, 2014 - Elsevier
Type II bacterial topoisomerases are well validated targets for antimicrobial chemotherapy. Novel bacterial type II topoisomerase inhibitors (NBTIs) of these targets are of interest for the …
Number of citations: 29 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.